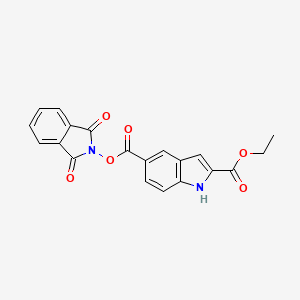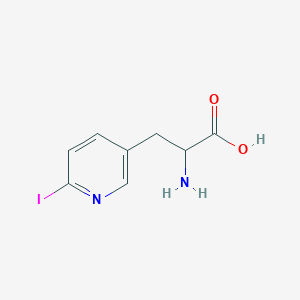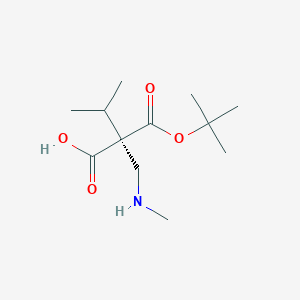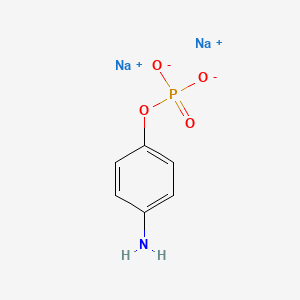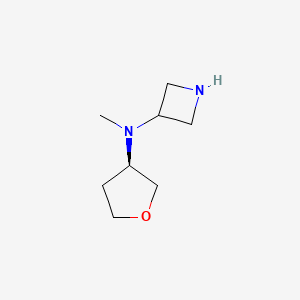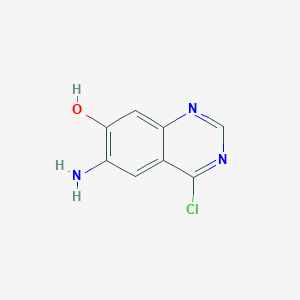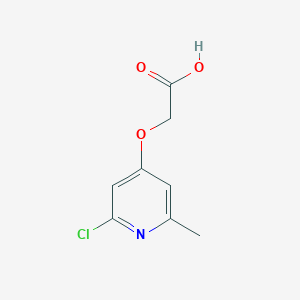
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxybenzyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amino acid with 4-methoxybenzyl chloride in the presence of a base.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes .
化学反应分析
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Free amine.
科学研究应用
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The methoxybenzyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
相似化合物的比较
Similar Compounds
(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but without the methoxy group, which may affect its reactivity and applications.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxybenzyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI 键 |
RZILVXJBADJFIP-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


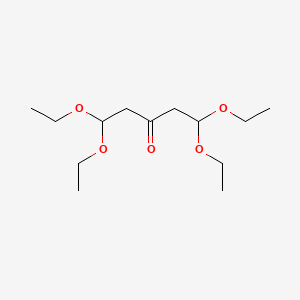
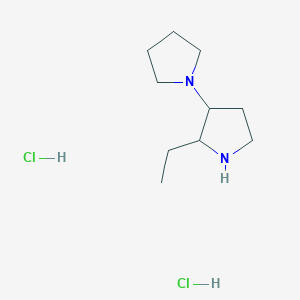
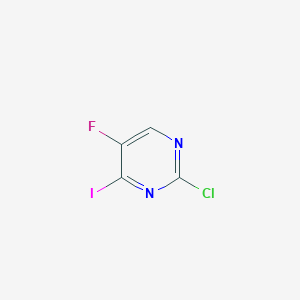
![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)
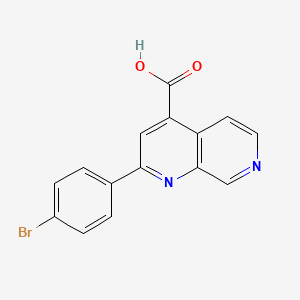
![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)

